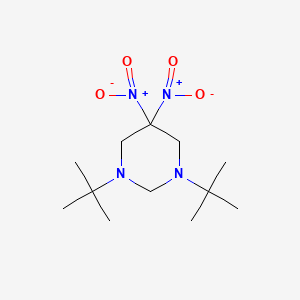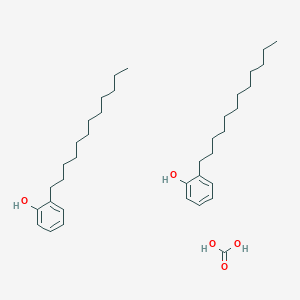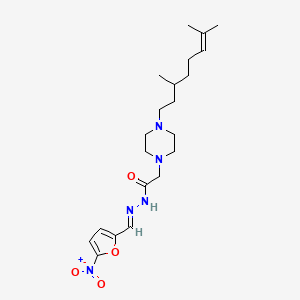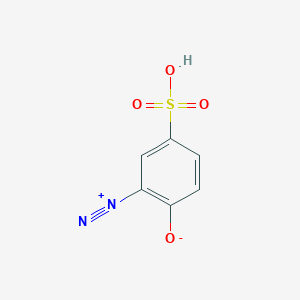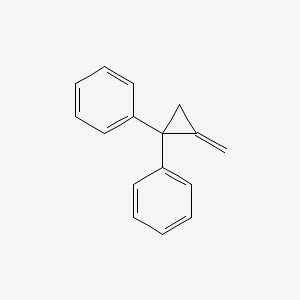
Benzene, (2-methylene-1-phenylcyclopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-methylene-1-phenylcyclopropyl)-: is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of benzene, featuring a cyclopropyl group substituted with a methylene and phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-methylene-1-phenylcyclopropyl)- typically involves the cyclopropanation of styrene derivatives. One common method includes the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride. The resulting 1,3-dibromo-1-phenylpropane is then treated with a zinc-copper couple in dimethylformamide to yield the desired cyclopropylbenzene .
Industrial Production Methods: While specific industrial production methods for Benzene, (2-methylene-1-phenylcyclopropyl)- are not well-documented, the general approach involves large-scale cyclopropanation reactions using similar reagents and conditions as described above. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (2-methylene-1-phenylcyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopropyl ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring undergoes nitration, sulfonation, or halogenation under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Halogens (Cl₂, Br₂)
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Hydrogenated cyclopropyl derivatives
Substitution: Nitrobenzene, Sulfonated benzene, Halogenated benzene
Applications De Recherche Scientifique
Benzene, (2-methylene-1-phenylcyclopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Benzene, (2-methylene-1-phenylcyclopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
- Cyclopropylbenzene
- Phenylcyclopropane
- Methylene-cyclopropylbenzene
Comparison: Benzene, (2-methylene-1-phenylcyclopropyl)- is unique due to the presence of both a methylene and phenyl group on the cyclopropyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylene group can participate in additional chemical reactions, enhancing the compound’s versatility in synthetic applications .
Propriétés
Numéro CAS |
25152-47-0 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(2-methylidene-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H14/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,1,12H2 |
Clé InChI |
GILVKAZLLFNSHJ-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
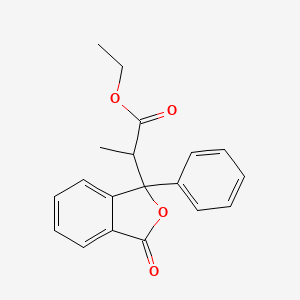
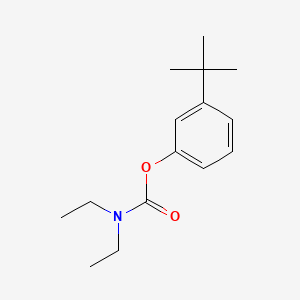
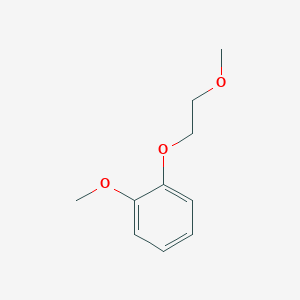
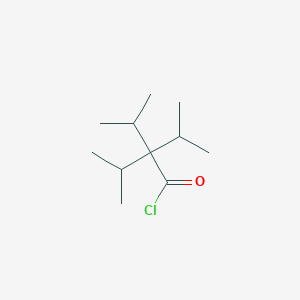
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
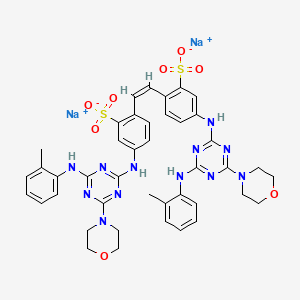

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
